molecular formula C27H20N4O4S B11782471 3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11782471
M. Wt: 496.5 g/mol
InChI Key: FEMKHOMEIHTYJH-UHFFFAOYSA-N
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Description

3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, amination, and carboxamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions to ensure consistency and quality. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples include:

  • 3-amino-4-(4-methoxyphenyl)-N-(2-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-4-(4-methoxyphenyl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H20N4O4S

Molecular Weight

496.5 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H20N4O4S/c1-35-18-13-11-16(12-14-18)19-15-21(17-7-3-2-4-8-17)30-27-23(19)24(28)25(36-27)26(32)29-20-9-5-6-10-22(20)31(33)34/h2-15H,28H2,1H3,(H,29,32)

InChI Key

FEMKHOMEIHTYJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C5=CC=CC=C5

Origin of Product

United States

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